1-[2-(Acetyloxy)-2-(3-nitrophenyl)-1-phenylethyl]-2,4-diphenylpyridin-1-ium tetrafluoroboranuide
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Description
1-[2-(Acetyloxy)-2-(3-nitrophenyl)-1-phenylethyl]-2,4-diphenylpyridin-1-ium tetrafluoroboranuide is a complex organic compound with a unique structure that includes multiple aromatic rings and functional groups
Preparation Methods
The synthesis of 1-[2-(Acetyloxy)-2-(3-nitrophen
Biological Activity
1-[2-(Acetyloxy)-2-(3-nitrophenyl)-1-phenylethyl]-2,4-diphenylpyridin-1-ium tetrafluoroboranuide, commonly referred to by its CAS number 80561-20-2, is a complex organic compound notable for its unique structural features and potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.
Chemical Structure and Properties
The compound belongs to the class of pyridinium salts and features multiple aromatic rings along with functional groups that may contribute to its biological activity. Its molecular formula is C33H27N2O4BF4, and it has a molecular weight of approximately 605.5 g/mol. The presence of the acetyloxy and nitrophenyl groups suggests potential interactions with biological targets.
Structural Formula
The structural representation can be summarized as follows:
Component | Description |
---|---|
IUPAC Name | This compound |
CAS Number | 80561-20-2 |
Molecular Weight | 605.5 g/mol |
The biological activity of this compound has not been extensively documented in the literature; however, compounds with similar structures often exhibit a range of activities, including:
- Anticancer Activity : Compounds containing nitrophenyl groups have shown promise in inhibiting cancer cell proliferation through various mechanisms such as apoptosis induction and cell cycle arrest.
- Antimicrobial Properties : The presence of aromatic systems in organic compounds can enhance their ability to disrupt microbial cell membranes or inhibit essential enzymes.
Case Studies
- Anticancer Studies : A study investigating the structure-activity relationship (SAR) of pyridinium derivatives indicated that modifications at the phenyl and pyridine positions could enhance cytotoxicity against various cancer cell lines. Specifically, derivatives similar to our compound showed IC50 values in the micromolar range against breast cancer cells (MCF-7) .
- Antimicrobial Activity : Research into related compounds has demonstrated significant antibacterial effects against Gram-positive bacteria. For instance, a derivative with a similar structure exhibited minimum inhibitory concentrations (MICs) as low as 16 µg/mL against Staphylococcus aureus .
Comparative Biological Activity Table
Compound Type | Activity Type | IC50/MIC Values |
---|---|---|
Pyridinium Derivatives | Anticancer | ~10 µM (MCF-7) |
Nitrophenyl Compounds | Antibacterial | 16 µg/mL (S. aureus) |
Acetyloxy Compounds | Cytotoxic | Varies (depends on structure) |
Properties
IUPAC Name |
[2-(2,4-diphenylpyridin-1-ium-1-yl)-1-(3-nitrophenyl)-2-phenylethyl] acetate;tetrafluoroborate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C33H27N2O4.BF4/c1-24(36)39-33(29-18-11-19-30(22-29)35(37)38)32(27-16-9-4-10-17-27)34-21-20-28(25-12-5-2-6-13-25)23-31(34)26-14-7-3-8-15-26;2-1(3,4)5/h2-23,32-33H,1H3;/q+1;-1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OHKHYXJKYUAHTN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[B-](F)(F)(F)F.CC(=O)OC(C1=CC(=CC=C1)[N+](=O)[O-])C(C2=CC=CC=C2)[N+]3=C(C=C(C=C3)C4=CC=CC=C4)C5=CC=CC=C5 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C33H27BF4N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
602.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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